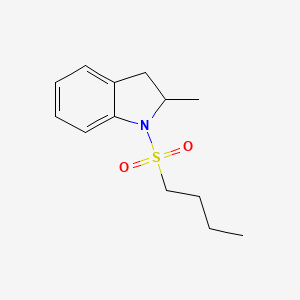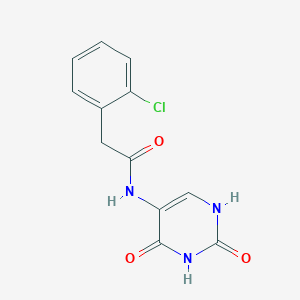
4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one, also known as L-787,997, is a novel benzodiazepine derivative. It has been synthesized and extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This leads to the anxiolytic, anticonvulsant, and sedative effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to increase the threshold for pentylenetetrazol-induced seizures and decrease the duration of seizures. This compound has also been shown to increase slow wave sleep and decrease REM sleep in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of this compound is its short half-life, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one. One direction is the development of more potent and selective GABA-A receptor modulators based on the structure of this compound. Another direction is the study of the role of the GABA-A receptor in various neurological and psychiatric disorders using this compound as a tool. Finally, the potential use of this compound as a therapeutic agent for anxiety disorders, sleep disorders, and epilepsy warrants further investigation.
Conclusion:
In conclusion, this compound is a novel benzodiazepine derivative that has been extensively studied for its potential use in various scientific research applications. It acts as a positive allosteric modulator of the GABA-A receptor, resulting in anxiolytic, anticonvulsant, and sedative effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of 4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one involves a multistep process starting from the commercially available 4-fluorobenzyl bromide. The first step involves the reaction of 4-fluorobenzyl bromide with ethylene glycol to form the corresponding glycol ether. This is followed by a series of reactions involving the use of various reagents such as lithium aluminum hydride, sodium hydride, and acetic anhydride. The final step involves the cyclization of the intermediate product to form this compound.
Applications De Recherche Scientifique
4-(4-fluorobenzyl)-1-glycoloyl-3-isopropyl-1,4-diazepan-5-one has been extensively studied for its potential use in various scientific research applications. It has been shown to have anxiolytic, anticonvulsant, and sedative properties. It has also been studied for its potential use in the treatment of anxiety disorders, sleep disorders, and epilepsy.
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(2-hydroxyacetyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-12(2)15-10-19(17(23)11-21)8-7-16(22)20(15)9-13-3-5-14(18)6-4-13/h3-6,12,15,21H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPPPWNUPHTDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5348240.png)

![3-[2-(1H-indazol-6-ylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348256.png)
![methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate](/img/structure/B5348257.png)

![N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5348260.png)

![N-[(7-fluoro-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348268.png)
![methyl 4-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5348275.png)
![8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5348280.png)
![3-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5348289.png)

![3-(difluoromethyl)-6-methyl-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5348311.png)
![1-(4-bromophenyl)-3-[(4-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B5348314.png)